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Compound of Interest

Compound Name: 4-Chloro-3-nitrophenylacetic acid

Cat. No.: B2775090 Get Quote

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 4-
Chloro-3-nitrophenylacetic Acid

Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-nitrophenylacetic
acid (CAS No. 37777-68-7), a key chemical intermediate in the pharmaceutical and

agrochemical industries. The document details its core physical and chemical properties,

provides validated protocols for its synthesis and characteristic reactions, and offers expert

interpretation of its spectral data. This guide is intended for researchers, chemists, and process

development scientists who require a thorough understanding of this versatile molecule for

applications in organic synthesis and drug discovery.

Chemical Identity and Structure
4-Chloro-3-nitrophenylacetic acid is a substituted phenylacetic acid derivative. The presence

of three distinct functional moieties—a carboxylic acid, an aromatic nitro group, and a chloro

substituent—imparts a unique combination of reactivity and electronic properties, making it a

valuable building block for more complex molecules.

IUPAC Name: 2-(4-Chloro-3-nitrophenyl)acetic acid

Synonyms: 4-Chloro-3-nitrobenzeneacetic acid, (4-chloro-3-nitrophenyl)acetic acid
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CAS Number: 37777-68-7

Molecular Formula: C₈H₆ClNO₄

Molecular Weight: 215.59 g/mol

The molecular structure features a benzene ring substituted at position 1 with an acetic acid

group, at position 4 with a chlorine atom, and at position 3 with a nitro group.

Caption: 2D Structure of 4-Chloro-3-nitrophenylacetic acid.

Physicochemical Properties
The physical properties of 4-Chloro-3-nitrophenylacetic acid are summarized below. These

properties are essential for determining appropriate handling, storage, and reaction conditions.

Property Value Source(s)

Appearance Pale yellow powder

Melting Point 101-107 °C [1]

Boiling Point 401.6 ± 30.0 °C (Predicted) [1]

Density 1.532 ± 0.06 g/cm³ (Predicted) [1]

pKa 3.91 ± 0.10 (Predicted) [2]

Solubility Soluble in methanol. [2]

Storage Temperature
0-8 °C, Sealed in dry

conditions.

Synthesis and Purification
The most direct and industrially relevant synthesis of 4-Chloro-3-nitrophenylacetic acid is the

acid-catalyzed hydrolysis of its corresponding nitrile precursor, 2-(4-chloro-3-

nitrophenyl)acetonitrile. The following protocol is adapted from a validated procedure for a

structurally analogous compound, demonstrating high reliability and yield.[3][4]
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Synthesis

Workup & Purification
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Caption: Workflow for the synthesis and purification of 4-Chloro-3-nitrophenylacetic acid.
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Protocol: Acid Hydrolysis of 2-(4-chloro-3-
nitrophenyl)acetonitrile
Causality: This protocol utilizes strong acid (H₂SO₄) and heat to hydrolyze the nitrile (-C≡N)

group to a carboxylic acid (-COOH). The reaction proceeds via protonation of the nitrile

nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate,

and subsequent hydrolysis of the amide.[4] Using a mixture of concentrated acid and water

provides the necessary catalytic and stoichiometric reagents.

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic

stirrer, prepare a dilute sulfuric acid solution by cautiously adding 3 volumes of concentrated

sulfuric acid to 2 volumes of water.

Expert Insight: The order of addition (acid to water) is critical to safely dissipate the heat of

dilution. The specific concentration is optimized to ensure efficient hydrolysis while

minimizing charring, a common side reaction in vigorous acid-catalyzed reactions.[3]

Initiation: To the stirred, warm acid solution, add 2-(4-chloro-3-nitrophenyl)acetonitrile in

portions. An exothermic reaction will commence.

Reflux: Once the initial exotherm subsides, heat the mixture to a gentle boil (reflux) for

approximately 15-30 minutes. The reaction is typically complete when the oily nitrile layer

has fully dissolved.

Self-Validation: Completion can be monitored by thin-layer chromatography (TLC),

sampling the reaction mixture periodically and eluting against a standard of the starting

material.

Workup: Cool the reaction mixture slightly and carefully pour it over an equal volume of

crushed ice with stirring. This precipitates the crude product while keeping inorganic salts in

solution.

Isolation: Cool the slurry in an ice bath to below 0°C to maximize precipitation. Collect the

crude 4-Chloro-3-nitrophenylacetic acid by vacuum filtration.

Purification: Wash the filter cake thoroughly with several portions of ice-cold water to remove

residual sulfuric acid. For high purity, recrystallize the crude solid from boiling water. The

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV1P0436
http://www.orgsyn.org/demo.aspx?prep=CV1P0406
https://www.benchchem.com/product/b2775090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2775090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


product's solubility is low in cold water but increases significantly at higher temperatures,

allowing for effective purification.[3]

Drying: Dry the purified, pale-yellow crystalline product under vacuum to a constant weight.

The expected melting point should be in the range of 101-107°C.[1]

Spectroscopic Characterization
Full experimental spectra for 4-Chloro-3-nitrophenylacetic acid are not widely published.

However, based on its structure and data from close analogues, a detailed and reliable

interpretation can be provided.

¹H NMR Spectroscopy (Expected)
Aromatic Region (7.5-8.2 ppm): The three aromatic protons will appear as a complex

multiplet or as distinct doublets and a doublet of doublets.

The proton at C5 (between the Cl and CH₂COOH groups) is expected to be a doublet,

coupled to the proton at C6.

The proton at C6 (adjacent to the CH₂COOH group) will likely be a doublet of doublets,

coupled to both the C5 and C2 protons.

The proton at C2 (adjacent to the nitro group) will be the most deshielded due to the

strong electron-withdrawing effect of the NO₂ group and will appear as a doublet.

Methylene Protons (approx. 3.7 ppm): The two protons of the CH₂ group will appear as a

sharp singlet. Its chemical shift is downfield from a typical alkyl proton due to the deshielding

effects of the adjacent aromatic ring and carboxylic acid group.

Carboxylic Acid Proton (10-12 ppm): The acidic proton of the -COOH group will appear as a

broad singlet, significantly downfield. Its presence can be confirmed by a D₂O exchange

experiment, which will cause the peak to disappear.

¹³C NMR Spectroscopy (Expected)
Carbonyl Carbon (approx. 175-178 ppm): The carboxylic acid carbon is the most deshielded

non-aromatic carbon.
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Aromatic Carbons (120-150 ppm): Six distinct signals are expected. The carbon bearing the

nitro group (C3) and the carbon bearing the chloro group (C4) will be significantly influenced

by the substituents. The carbon attached to the acetic acid moiety (C1) will also have a

characteristic shift.

Methylene Carbon (approx. 40-42 ppm): The CH₂ carbon signal will appear in the aliphatic

region, shifted downfield by the adjacent electron-withdrawing groups.

Infrared (IR) Spectroscopy (Expected)
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹,

characteristic of the hydrogen-bonded -OH group in a carboxylic acid dimer.

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

N-O Stretch (Nitro Group): Two strong bands are expected: an asymmetric stretch around

1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Chemical Reactivity and Applications
The utility of 4-Chloro-3-nitrophenylacetic acid as a synthetic intermediate stems from the

distinct reactivity of its functional groups. It serves as a precursor in the development of

pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and agrochemicals.[4]
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2-(4-chloro-3-nitrophenyl)acetamide

CH₃OH, PyridineNH₃
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Caption: Key reaction pathways for 4-Chloro-3-nitrophenylacetic acid.

Fischer Esterification
Causality: The direct conversion of the carboxylic acid to its corresponding ester is achieved by

heating with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄).

This is an equilibrium-limited reaction. To drive the reaction to completion, the alcohol is

typically used in large excess (acting as the solvent), and/or water is removed as it is formed.[5]

[6]

Protocol: Synthesis of Methyl 4-Chloro-3-nitrophenylacetate

Dissolve 4-Chloro-3-nitrophenylacetic acid (1.0 eq) in a large excess of anhydrous

methanol (e.g., 20-40 eq).

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to

the solution.

Heat the reaction mixture to reflux (approx. 65°C for methanol) and stir until the reaction is

complete (monitor by TLC).[5]
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Cool the mixture and remove the excess methanol under reduced pressure.

Dissolve the residue in an organic solvent like ethyl acetate.

Wash the organic phase with a saturated aqueous solution of NaHCO₃ to neutralize the acid

catalyst, followed by a brine wash.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to yield the ester product.

Reduction of the Nitro Group
Causality: The nitro group is readily reduced to a primary amine, a crucial transformation for

building many pharmaceutical scaffolds. Catalytic hydrogenation is a clean and efficient

method. The catalyst (e.g., Palladium on Carbon) facilitates the reaction between hydrogen gas

and the nitro group on the catalyst surface.

Protocol: Synthesis of 2-(3-Amino-4-chlorophenyl)acetic acid

In a hydrogenation vessel, dissolve 4-Chloro-3-nitrophenylacetic acid (1.0 eq) in a suitable

solvent such as ethanol or ethyl acetate.

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).

Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) before introducing

hydrogen gas (typically via a balloon or a pressurized system).

Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the

uptake of hydrogen ceases.

Monitor the reaction by TLC to confirm the disappearance of the starting material.

Once complete, carefully purge the vessel again with an inert gas to remove excess

hydrogen.

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
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Safety Note: The catalyst can be pyrophoric upon exposure to air after the reaction;

ensure the filter cake is kept wet with solvent during filtration and handled appropriately.

Remove the solvent from the filtrate under reduced pressure to yield the crude amino acid

product, which can be purified by recrystallization.

Safety and Handling
4-Chloro-3-nitrophenylacetic acid should be handled with appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements: H315 (Causes skin irritation).[1]

GHS Precautionary Statements:

P264: Wash skin thoroughly after handling.

P280: Wear protective gloves/eye protection/face protection.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P332+P313: If skin irritation occurs: Get medical advice/attention.

Incompatible Materials: Strong oxidizing agents.

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion
4-Chloro-3-nitrophenylacetic acid is a synthetically versatile intermediate whose value is

defined by the orthogonal reactivity of its functional groups. The carboxylic acid allows for the

formation of esters and amides, while the nitro group can be readily converted into an amine,

opening pathways to a wide array of heterocyclic and substituted aniline structures. The

protocols and data presented in this guide provide a robust framework for the effective use and

understanding of this compound in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b2775090?utm_src=pdf-custom-synthesis
https://www.echemi.com/products/pd180810108721-4-chloro-3-nitrophenylacetic-acid.html
https://patents.google.com/patent/CN101486654A/en
https://patents.google.com/patent/CN101486654A/en
http://www.orgsyn.org/demo.aspx?prep=CV1P0406
http://www.orgsyn.org/demo.aspx?prep=CV1P0436
https://www.operachem.com/fischer-esterification-typical-procedures/
https://www.masterorganicchemistry.com/2022/11/16/fischer-esterification/
https://www.benchchem.com/product/b2775090#physical-and-chemical-properties-of-4-chloro-3-nitrophenylacetic-acid
https://www.benchchem.com/product/b2775090#physical-and-chemical-properties-of-4-chloro-3-nitrophenylacetic-acid
https://www.benchchem.com/product/b2775090#physical-and-chemical-properties-of-4-chloro-3-nitrophenylacetic-acid
https://www.benchchem.com/product/b2775090#physical-and-chemical-properties-of-4-chloro-3-nitrophenylacetic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2775090?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2775090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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